molecular formula C37H33ClFN3O4 B608257 Jtk-109;jtk-109 CAS No. 480462-62-2

Jtk-109;jtk-109

货号: B608257
CAS 编号: 480462-62-2
分子量: 638.1 g/mol
InChI 键: NIBYCXOKANETJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: JTK-109 的合成涉及制备带有取代联苯的苯并咪唑衍生物。 关键步骤包括苯并咪唑核的形成,以及随后用各种取代基进行功能化以增强其抑制活性 .

工业生产方法: 虽然 JTK-109 的具体工业生产方法没有广泛记录,但一般方法涉及苯并咪唑核的大规模合成,然后进行纯化和功能化步骤。 该工艺经过优化,以确保最终产品的产率和纯度高 .

化学反应分析

反应类型: JTK-109 在其合成过程中主要经历取代反应。 在苯并咪唑核上引入各种取代基是通过亲核取代反应实现的 .

常用试剂和条件:

主要产物: 这些反应的主要产物是完全功能化的 JTK-109 分子,它对丙型肝炎病毒 NS5B RNA 依赖性 RNA 聚合酶表现出有效的抑制活性 .

科学研究应用

Mechanisms of HCV Replication
JTK-109 is extensively used to investigate the mechanisms underlying HCV replication. It specifically targets the NS5B RNA-dependent RNA polymerase, which is crucial for viral RNA synthesis. Understanding how JTK-109 inhibits this enzyme helps elucidate the viral life cycle and identifies potential therapeutic targets.

Case Study: Efficacy Against HCV Genotype 1b
In a study focusing on genotype 1b of HCV, JTK-109 demonstrated significant inhibition of subgenomic viral RNA replication in replicon cell assays at low submicromolar concentrations. The compound exhibited favorable pharmacokinetic profiles and high selectivity for NS5B, suggesting its potential as a clinical candidate for treating hepatitis C infections .

Medical Applications

Therapeutic Potential
The primary medical application of JTK-109 lies in its development as a therapeutic agent against HCV. Given its high potency and selectivity, it has been explored in preclinical studies to assess its effectiveness in clinical settings.

Comparison with Other Inhibitors
JTK-109's potency is notable when compared to other non-nucleoside inhibitors such as Dasabuvir and Setrobuvir. Its IC50 value of 0.017 μM positions it as one of the most effective inhibitors in its class.

Compound Name IC50 Value (μM)
JTK-1090.017
Dasabuvir0.5
Setrobuvir0.2

作用机制

JTK-109 通过抑制丙型肝炎病毒 NS5B RNA 依赖性 RNA 聚合酶来发挥作用。该酶对于丙型肝炎病毒 RNA 基因组的复制至关重要。 通过与酶结合,JTK-109 可阻止病毒 RNA 的合成,从而抑制病毒的复制 .

类似化合物:

JTK-109 的独特性: JTK-109 的独特性在于其对丙型肝炎病毒 NS5B RNA 依赖性 RNA 聚合酶的高效力和选择性。 它表现出显著的抑制活性,IC50 值为 0.017 μM,使其成为同类中最有效的抑制剂之一 .

相似化合物的比较

Uniqueness of JTK-109: JTK-109 is unique due to its high potency and selectivity for the hepatitis C virus NS5B RNA-dependent RNA polymerase. It has shown significant inhibitory activity with an IC50 value of 0.017 μM, making it one of the most potent inhibitors in its class .

生物活性

JTK-109 is a synthetic compound developed primarily as a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, specifically targeting the NS5B protein. This compound belongs to the class of benzimidazole derivatives and has shown significant promise in antiviral therapy due to its potent inhibitory effects on HCV replication.

JTK-109 inhibits HCV replication by binding to the NS5B polymerase, preventing the enzyme from synthesizing viral RNA. The compound's high selectivity for HCV, coupled with low cytotoxicity in cell-based assays, positions it as a leading candidate for therapeutic applications against hepatitis C infections. Its mechanism involves interference with the polymerase activity essential for viral RNA synthesis, as evidenced by its low IC50 value of approximately 0.017 μM, indicating strong efficacy in blocking viral replication .

Structural Characteristics

The structural modifications of JTK-109 are critical to its biological activity. The benzimidazole core undergoes substitution reactions during synthesis, enhancing its binding affinity and selectivity towards NS5B polymerase. Specific alterations at various positions of the benzimidazole ring have been shown to significantly improve its inhibitory properties .

Comparative Analysis of Inhibitors

A comparative analysis of JTK-109 with other known inhibitors targeting NS5B polymerase is presented in the table below:

Compound NameStructure TypeIC50 Value (μM)Unique Features
JTK-109Benzimidazole derivative0.017High selectivity and low cytotoxicity
Valopicitabine3′-O-valinyl ester0.76Improved oral bioavailability
GS-9669Thumb Site II inhibitor0.3Different binding site on NS5B
TMC647055Non-nucleoside inhibitor0.1Allosteric mechanism of action

JTK-109's unique structural modifications contribute to its superior potency and selectivity compared to these similar compounds, making it a noteworthy candidate in HCV therapy .

Broader Antiviral Activity

In addition to its primary target, JTK-109 has shown activity against other viral infections, including dengue virus and norovirus. Preliminary studies suggest that its antiviral potential may extend beyond HCV, indicating a broader therapeutic application against RNA viruses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and efficacy of JTK-109:

  • Kinetics Analysis : In vitro studies measured initial reaction velocities at varying concentrations of JTK-109, demonstrating effective inhibition of NS5B polymerase activity .
  • Resistance Assessment : Research involving Huh7.5 cells containing an HCV replicon indicated that prolonged exposure to JTK-109 could lead to mutations conferring resistance, specifically the S96T mutation near the active site of NS5B .
  • Molecular Docking Studies : Molecular dynamics simulations and docking studies have confirmed that JTK-109 binds effectively to the active site of NS5B, providing insights into its binding dynamics and potential interactions with other viral components .

属性

CAS 编号

480462-62-2

分子式

C37H33ClFN3O4

分子量

638.1 g/mol

IUPAC 名称

2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C37H33ClFN3O4/c38-26-11-8-23(9-12-26)30-15-13-28(41-18-4-7-35(41)43)19-25(30)22-46-29-14-16-31(32(39)21-29)36-40-33-20-24(37(44)45)10-17-34(33)42(36)27-5-2-1-3-6-27/h8-17,19-21,27H,1-7,18,22H2,(H,44,45)

InChI 键

NIBYCXOKANETJM-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)N4CCCC4=O)C5=CC=C(C=C5)Cl)F)OC(=O)C6=CC7=C(C=C6)N=CN7

规范 SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=C(C=C(C=C4)OCC5=C(C=CC(=C5)N6CCCC6=O)C7=CC=C(C=C7)Cl)F

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

JTK-109;  JTK 109;  JTK109

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。